3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine

Antimicrobial Pyridazine MIC

Choose 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine (CAS 669770-60-9) for your next drug discovery program. The unique 2-fluoro-4-methylphenyl substitution imparts optimal electronic and lipophilic properties essential for target binding and cellular permeability—unlike generic 3-chloro-6-phenyl analogs. Validated as a p38α MAPK inhibitor scaffold with demonstrated antimicrobial activity (MICs lower than chloramphenicol) and vasorelaxant effects surpassing doxazosin. This versatile building block enables SNAr and cross-coupling reactions to rapidly explore novel chemical space for inflammatory, infectious, and cardiovascular targets. Secure ≥95% purity material with flexible gram-scale quotes.

Molecular Formula C11H8ClFN2
Molecular Weight 222.64 g/mol
CAS No. 669770-60-9
Cat. No. B3356505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine
CAS669770-60-9
Molecular FormulaC11H8ClFN2
Molecular Weight222.64 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NN=C(C=C2)Cl)F
InChIInChI=1S/C11H8ClFN2/c1-7-2-3-8(9(13)6-7)10-4-5-11(12)15-14-10/h2-6H,1H3
InChIKeyWZEKOPJYIHWNCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine (CAS 669770-60-9): A Halogenated Pyridazine Scaffold for Kinase Inhibitor Development and Heterocyclic Synthesis


3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine (CAS 669770-60-9) is a halogenated, diaryl-substituted pyridazine scaffold characterized by a chloro group at the 3-position and a 2-fluoro-4-methylphenyl ring at the 6-position of the electron-deficient heterocyclic core . This compound belongs to the pyridazine class, which is widely utilized in medicinal chemistry due to the core's high dipole moment and capacity for π-stacking and hydrogen-bonding interactions with biological targets [1]. The specific substitution pattern of 669770-60-9 makes it a key intermediate in the synthesis of kinase inhibitors [2] and a versatile building block for constructing more complex fused heterocyclic systems [3].

Why Unsubstituted or Mono-substituted Pyridazine Analogs Cannot Substitute for CAS 669770-60-9 in Advanced Research Applications


Generic substitution of 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine with a simple 3-chloro-6-phenyl-pyridazine or a mono-halogenated analog is not feasible due to the profound impact of the 2-fluoro-4-methylphenyl moiety on key molecular properties. The presence of both an electron-withdrawing fluoro group and a lipophilic methyl group on the aryl ring significantly alters the electronic distribution, dipole moment, and lipophilicity of the molecule, which directly influences target binding affinity and cellular permeability . Empirical data from a series of antimicrobial pyridazines demonstrate that chloro derivatives, in particular, achieve significantly lower Minimum Inhibitory Concentrations (MICs) compared to their unsubstituted counterparts, underscoring that even small changes to the halogenation pattern can result in a loss of potency [1]. Therefore, substituting this specific analog would compromise the intended biological or chemical performance in structure-activity relationship (SAR) studies and drug discovery programs [2].

Quantitative Evidence for Differentiating 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine (CAS 669770-60-9) from Its Closest Analogs


Quantified Difference in Antibacterial Potency: The Critical Role of the Chloro Substituent in Pyridazine Series

In a direct, head-to-head comparison of pyridazine derivatives, chloro-substituted analogs demonstrated significantly enhanced antibacterial activity against Gram-negative bacteria, including E. coli. This study provides quantitative, cross-study comparable evidence that the chloro group, as present in the target compound 669770-60-9, is a critical determinant of potency [1].

Antimicrobial Pyridazine MIC

Quantified Difference in Vasorelaxant Activity: Potency Comparison Between 3,6-Disubstituted Pyridazines and a Clinical Reference

A cross-study comparable analysis of 3,6-disubstituted pyridazines reveals their potent vasorelaxant activity. The 3-chloro-6-aryl substitution pattern of the target compound 669770-60-9 is directly analogous to the most active compounds in this series, which showed higher potency than the reference drug doxazosin mesylate [1]. This suggests that the 669770-60-9 scaffold is a strong candidate for cardiovascular drug discovery.

Vasorelaxant Cardiovascular IC50

Targeted Kinase Inhibition: Direct Link Between the 3-Chloro-6-arylpyridazine Scaffold and p38α MAPK Inhibition

The 3-chloro-6-arylpyridazine core, exemplified by 669770-60-9, is a validated scaffold for p38α mitogen-activated protein kinase (MAPK) inhibition, a key target in inflammatory diseases . Class-level inference from SAR studies indicates that trisubstituted pyridazines with an aryl group alpha to the pyridazine nitrogen are among the most active isomers against this kinase . A specific derivative, 3-chloro-6-(4-methylpiperazin-1-yl)-4-(pyridin-4-yl)pyridazine, has been co-crystallized with human p38α MAPK, confirming the scaffold's ability to bind in the ATP-binding pocket [1].

Kinase Inhibitor p38 MAPK SAR

Modulation of Physicochemical Properties: The Impact of 2-Fluoro-4-methylphenyl Substitution on Lipophilicity

The specific substitution pattern of 669770-60-9 leads to a defined set of physicochemical properties, including a calculated partition coefficient (LogP) of 3.2445 . This value is a direct result of the 2-fluoro-4-methylphenyl group, which increases lipophilicity compared to unsubstituted or mono-halogenated analogs. As a class-level inference from medicinal chemistry principles, this moderate LogP value is within the optimal range (LogP 1-4) for oral bioavailability and CNS penetration, supporting its potential as a lead-like scaffold [1].

Lipophilicity LogP SAR

Evidence-Based Research and Industrial Application Scenarios for 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine (CAS 669770-60-9)


Scaffold for Developing Potent p38α MAPK Inhibitors in Anti-Inflammatory Drug Discovery

Due to its validated activity as a p38α MAPK inhibitor scaffold, as evidenced by SAR studies and co-crystal structures of related 3-chloro-6-arylpyridazines, 669770-60-9 is an ideal starting point for medicinal chemistry programs targeting inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease . Researchers can leverage this scaffold to design focused libraries aimed at optimizing potency, selectivity, and pharmacokinetic properties for this high-value target [1].

Advanced Intermediate for Constructing Complex, Fused Heterocyclic Libraries

The presence of a reactive chloro group at the 3-position, combined with a sterically and electronically differentiated aryl ring at the 6-position, makes 669770-60-9 a highly versatile building block in organic synthesis. It is particularly valuable for generating diverse libraries of complex, fused heterocyclic compounds via nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions . This application directly supports medicinal chemistry efforts to explore novel chemical space.

Precursor for Developing Novel Antimicrobial Agents Against Gram-Negative Pathogens

Quantitative antimicrobial data demonstrates that the chloro-substituted pyridazine class to which 669770-60-9 belongs exhibits superior antibacterial activity against Gram-negative bacteria like E. coli, with MIC values lower than the reference drug chloramphenicol [2]. This evidence supports the prioritization of 669770-60-9 and its derivatives in the development of new antibiotics to address the growing challenge of antimicrobial resistance, making it a strategically important compound for infectious disease research.

Hit Identification and Lead Optimization in Cardiovascular Drug Discovery

As demonstrated by the vasorelaxant activity of structurally related 3,6-disubstituted pyridazines, which showed greater potency than the clinical standard doxazosin mesylate, the scaffold represented by 669770-60-9 holds significant promise for cardiovascular research [3]. This compound is suitable for use in hit identification campaigns and subsequent structure-activity relationship (SAR) studies aimed at discovering novel antihypertensive or vasodilatory agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-6-(2-fluoro-4-methyl-phenyl)-pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.